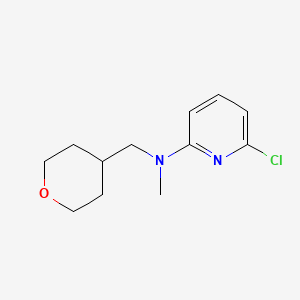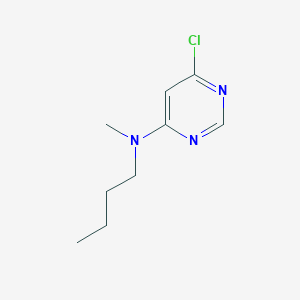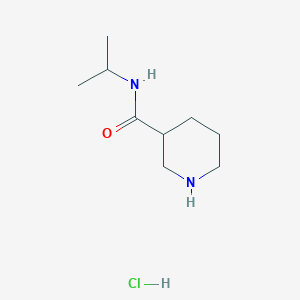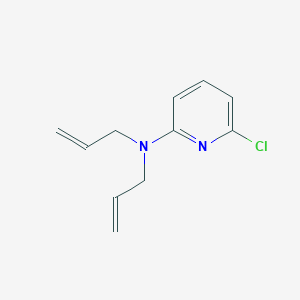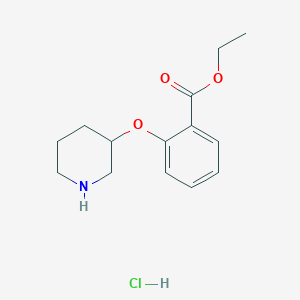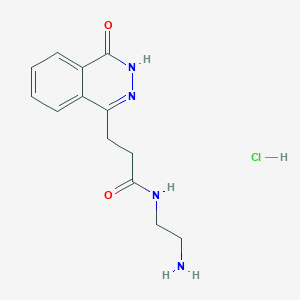
2-(クロロメチル)-3-フルオロ-5-(トリフルオロメチル)ピリジン
概要
説明
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, fluoro, and trifluoromethyl groups
科学的研究の応用
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine has several scientific research applications:
作用機序
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have found applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
Tfmp derivatives are known to have significant biological activities in the agrochemical and pharmaceutical industries .
生化学分析
Biochemical Properties
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The interaction between 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases, which are involved in cell signaling pathways. Additionally, 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine can inhibit the activity of certain enzymes involved in the detoxification of reactive oxygen species, thereby increasing oxidative stress within cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine can lead to changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine have been associated with increased oxidative stress and inflammation in animal models. Additionally, toxic effects, such as liver and kidney damage, have been observed at very high doses .
Metabolic Pathways
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine, leading to the formation of metabolites that can further participate in biochemical reactions. The presence of fluorine and chlorine atoms in the structure of this compound can influence its metabolic stability and the formation of specific metabolites.
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its distribution within different cellular compartments. The localization and accumulation of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine within specific tissues can influence its biochemical effects and overall activity .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine can affect its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine typically involves the introduction of the chloromethyl, fluoro, and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 3-fluoro-5-(trifluoromethyl)pyridine with chloromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like aluminum chloride or iron(III) chloride to facilitate the chloromethylation process .
Industrial Production Methods
In industrial settings, the production of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity compounds suitable for further applications .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the fluoro or trifluoromethyl groups can lead to the formation of partially or fully hydrogenated derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives, each with distinct chemical and physical properties .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both chloromethyl and fluoro groups allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various functionalized compounds .
特性
IUPAC Name |
2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTKJPFDFOJNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


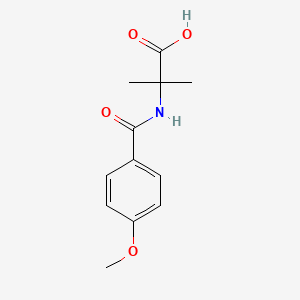
![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)
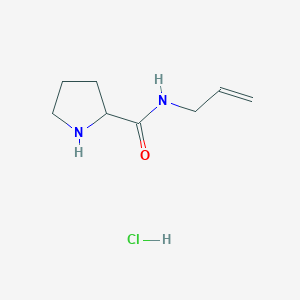

![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1395165.png)
